Tinostamustine Demonstrates Superior Antiproliferative and Pro-Apoptotic Activity Versus Vorinostat and Bendamustine Alone in GBM Models
In head-to-head preclinical testing across 13 GBM cell lines and 7 patient-derived GBM stem cell lines, tinostamustine exhibited stronger antiproliferative and pro-apoptotic effects than those observed for vorinostat alone and bendamustine alone, achieving efficacy comparable to the physical combination of vorinostat plus bendamustine, irrespective of MGMT promoter methylation status [1].
| Evidence Dimension | Antiproliferative and pro-apoptotic efficacy |
|---|---|
| Target Compound Data | Stronger antiproliferative and pro-apoptotic effects than individual components; efficacy comparable to vorinostat + bendamustine combination |
| Comparator Or Baseline | Vorinostat alone (weaker); Bendamustine alone (weaker); Vorinostat + Bendamustine combination (comparable) |
| Quantified Difference | Qualitatively superior to single agents; non-inferior to physical combination |
| Conditions | 13 GBM cell lines and 7 patient-derived GBM proliferating/stem cell lines in vitro; MGMT methylated and unmethylated backgrounds |
Why This Matters
This direct comparative evidence establishes that the covalent fusion of alkylating and HDAC-inhibiting moieties in a single molecule confers functional efficacy equivalent to combination therapy, eliminating the need for dual-agent procurement and simplifying experimental design.
- [1] Festuccia C, Mancini A, Colapietro A, et al. The first-in-class alkylating deacetylase inhibitor molecule tinostamustine shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma. J Hematol Oncol. 2018;11(1):32. View Source
